molecular formula C18H9N3O2 B14244660 (1-Benzoyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanedinitrile CAS No. 185537-35-3

(1-Benzoyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanedinitrile

Cat. No.: B14244660
CAS No.: 185537-35-3
M. Wt: 299.3 g/mol
InChI Key: YIXDDLWOOZFYKV-UHFFFAOYSA-N
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Description

(1-Benzoyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanedinitrile is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzoyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanedinitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-benzoyl-2-oxo-1,2-dihydroindole with malononitrile in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-Benzoyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy or amino derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1-Benzoyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by affecting mitochondrial membrane potential and triggering DNA fragmentation . The compound’s ability to modulate these pathways makes it a promising candidate for further research in cancer therapy.

Comparison with Similar Compounds

Properties

CAS No.

185537-35-3

Molecular Formula

C18H9N3O2

Molecular Weight

299.3 g/mol

IUPAC Name

2-(1-benzoyl-2-oxoindol-3-ylidene)propanedinitrile

InChI

InChI=1S/C18H9N3O2/c19-10-13(11-20)16-14-8-4-5-9-15(14)21(18(16)23)17(22)12-6-2-1-3-7-12/h1-9H

InChI Key

YIXDDLWOOZFYKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C(=C(C#N)C#N)C2=O

Origin of Product

United States

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